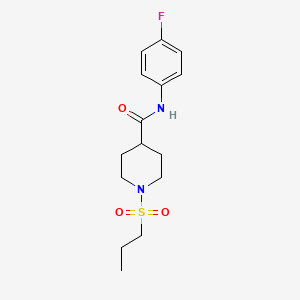

![molecular formula C13H15N5O3 B5531243 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5531243.png)

4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime" belongs to a class of chemicals that are significant due to their unique structures and potential applications in various fields of chemistry and material science. Although direct studies on this specific compound are limited, insights can be drawn from research on similar compounds.

Synthesis Analysis

The synthesis of related triazinyl and oxime compounds involves multi-step chemical reactions, often starting from basic nitrogen-containing heterocycles or aldehydes. For instance, the synthesis of cyclic dipeptidyl ureas through Ugi reactions and subsequent transformation into [1,2,4]triazin-1-yl alaninamides represents a related synthetic approach (Sañudo et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as benzoxazine derivatives, is often conducted using X-ray diffraction and various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. These analyses provide insights into the compound's geometric parameters, electron density, and stabilization energies (Özay et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can exhibit a range of behaviors, including unusual tandem sequences of reactions or the formation of novel dimeric and cyclic structures. The reactivity of these compounds can be influenced by substituents, solvent conditions, and catalysts used in the reactions (Khatri & Samant, 2015).

Physical Properties Analysis

The physical properties, including conformational stability, spectroscopic characteristics, and optical behaviors of similar compounds, are explored through detailed computational and experimental studies. These studies help in understanding the compound's behavior in different environments and potential applications in materials science (Kaya et al., 2018).

Chemical Properties Analysis

Chemical properties analysis often involves examining the compound's reactivity, stability, and interactions with other molecules. Studies on related compounds have focused on understanding these aspects through various chemical reactions, molecular docking studies, and investigations into their potential as intermediates for synthesizing other valuable compounds (Zhang et al., 2018).

Scientific Research Applications

Synthesis and Characterization of Triazine Derivatives

- Research on synthesis of cyclic dipeptidyl ureas involving triazine compounds demonstrates the potential of these chemicals in forming new classes of pseudopeptidic triazines, hinting at applications in drug design and medicinal chemistry (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Alkylation and Derivatization Techniques

- A study on Meerwein alkylation of Ehrlich's aldehyde explores the chemical behavior of 4-(dimethylamino)benzaldehyde and 4-(diethylamino)benzaldehyde, providing insights into synthetic routes that could be relevant for modifying or synthesizing related compounds (Froschauer, Weber, Kahlenberg, Laus, & Schottenberger, 2013).

Antimicrobial Activities of Triazole Derivatives

- A publication on the antimicrobial activities of triazole derivatives synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, reveals the potential biomedical applications of these compounds, suggesting possible research directions for related triazine derivatives (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Development and Validation of Analytical Methods

- Development of an HPLC-UV method for analyzing methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent highlights the importance of chemical derivatization for enhancing detection and quantification of small molecules, which could be relevant for research on similar compounds (Liao, Yang, Syu, & Xu, 2005).

Photoreactions and Novel Compounds Synthesis

- A study on photo-induced reactions of oxime O-ethers derived from 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides to produce compounds with a triazino[1,2-a]indole skeleton suggests innovative pathways for synthesizing novel organic compounds with potential applications in material science and organic electronics (Tanaka, Seguchi, Itoh, & Sera, 1996).

Mechanism of Action

properties

IUPAC Name |

(NE)-N-[[4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-3-14-11-16-12(20-2)18-13(17-11)21-10-6-4-9(5-7-10)8-15-19/h4-8,19H,3H2,1-2H3,(H,14,16,17,18)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNQKGJGWWHXAW-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)

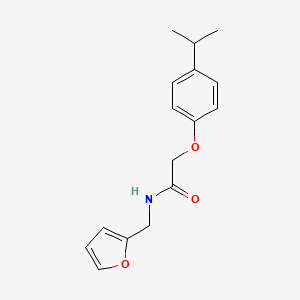

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5531177.png)

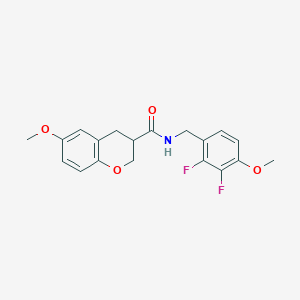

![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)

![2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5531184.png)

![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)

![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)

![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)

![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)